Mitotenamine

Descripción

Mitotenamine (CAS: 7696-00-6) is a pharmaceutical compound classified as a gastroprokinetic agent, primarily used to enhance gastrointestinal motility. Its molecular formula is C₁₄H₁₀Cl₄, indicating a tetrachlorinated aromatic structure . Notably, early literature (e.g., ) incorrectly lists its CAS number as 53-19-0, which corresponds to Mitotane, an antineoplastic agent . This discrepancy underscores the importance of verifying chemical identifiers in regulatory and research contexts. Mitotenamine’s therapeutic role distinguishes it from other compounds sharing the "mito-" stem, which are predominantly antineoplastic agents .

Propiedades

Número CAS |

7696-00-6 |

|---|---|

Fórmula molecular |

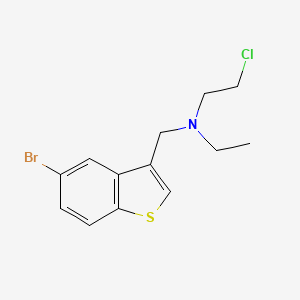

C13H15BrClNS |

Peso molecular |

332.69 g/mol |

Nombre IUPAC |

N-[(5-bromo-1-benzothiophen-3-yl)methyl]-2-chloro-N-ethylethanamine |

InChI |

InChI=1S/C13H15BrClNS/c1-2-16(6-5-15)8-10-9-17-13-4-3-11(14)7-12(10)13/h3-4,7,9H,2,5-6,8H2,1H3 |

Clave InChI |

SZLHBBCRNVPTRZ-UHFFFAOYSA-N |

SMILES |

CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |

SMILES canónico |

CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |

Otros números CAS |

7696-00-6 |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Mitotenamina se puede sintetizar mediante un proceso de múltiples pasos que implica la reacción de 5-bromo-2-clorobenzotiofeno con etilamina y cloroetilamina en condiciones controladas. La reacción típicamente requiere un solvente como diclorometano y un catalizador como trietilamina. El producto se purifica luego mediante recristalización .

Métodos de Producción Industrial: En entornos industriales, Mitotenamina se produce utilizando reactores a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso implica la misma ruta de síntesis pero a mayor escala, con pasos adicionales para la purificación y el control de calidad para cumplir con los estándares farmacéuticos .

Tipos de Reacciones:

Oxidación: Mitotenamina puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Mitotenamina puede participar en reacciones de sustitución nucleofílica, especialmente en las posiciones de bromo y cloro.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.

Sustitución: Nucleófilos como aminas, tioles y alcoholes, a menudo en presencia de una base como hidróxido de sodio.

Productos Principales:

Oxidación: Derivados oxidados de Mitotenamina.

Reducción: Formas reducidas de Mitotenamina.

Sustitución: Derivados sustituidos donde el bromo o el cloro es reemplazado por el nucleófilo.

Aplicaciones Científicas De Investigación

Mitotenamina tiene varias aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en el estudio de los mecanismos de las reacciones de sustitución nucleofílica y de oxidación-reducción.

Biología: Investigado por su papel en la inhibición de las enzimas tirosina quinasa, que son cruciales en la señalización celular y la progresión del cáncer.

Medicina: Explorado por sus propiedades antineoplásicas, particularmente en formulaciones de liberación lenta para la terapia del cáncer dirigida.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

Mitotenamina ejerce sus efectos principalmente inhibiendo las enzimas tirosina quinasa en las células tumorales. Esta inhibición interrumpe las vías de señalización celular que son esenciales para el crecimiento y proliferación tumoral. El compuesto se une al sitio activo de la enzima, impidiendo su fosforilación y posterior activación. Esto lleva a la supresión de las vías de señalización descendentes, lo que finalmente resulta en una reducción del crecimiento tumoral y un aumento de la apoptosis de las células cancerosas .

Compuestos Similares:

Imatinib: Otro inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer.

Gefitinib: Dirige la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR).

Erlotinib: También dirige la tirosina quinasa del EGFR.

Comparación: Mitotenamina es única en su naturaleza hidrófoba y su formulación de liberación lenta, que permite una entrega dirigida a los sitios tumorales. A diferencia de Imatinib, Gefitinib y Erlotinib, que son más hidrofílicos y se administran por vía oral, Mitotenamina se administra mediante inyección o implantación, proporcionando un tratamiento localizado con posibles efectos secundarios sistémicos menores .

Comparación Con Compuestos Similares

Structural and Therapeutic Differences

While Mitotenamine shares the "mito-" nomenclature stem with several compounds, its chemical structure and therapeutic application diverge significantly (Table 1).

Table 1: Comparison of Mitotenamine with Selected "Mito-" Compounds

| Compound | CAS | Therapeutic Class | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| Mitotenamine | 7696-00-6 | Gastroprokinetic | C₁₄H₁₀Cl₄ | Tetrachlorinated aromatic core |

| Mitoclomine | 17692-54-5 | Antispasmodic | C₁₆H₁₉Cl₂NO | Dichlorinated amine derivative |

| Mitoguazone | 459-86-9 | Antineoplastic | C₅H₁₂N₈ | Hydrazine derivative |

| Mitomycin | 50-07-7 | Antineoplastic | C₁₅H₁₈N₄O₅ | Aziridine-containing antibiotic |

| Mitotane | 53-19-0 | Antineoplastic | C₁₄H₁₀Cl₄ | Dichlorodiphenylethane isomer |

Key Observations :

- Structural Uniqueness: Mitotenamine’s tetrachlorinated aromatic structure differs from antineoplastic "mito-" agents, which often feature nitrogenous functional groups (e.g., aziridine in Mitomycin) or hydrazine moieties (e.g., Mitoguazone) .

- Therapeutic Exception: The "mito-" stem typically denotes antineoplastic agents (e.g., Mitomycin, Mitoguazone) as per WHO/INN guidelines . Mitotenamine’s classification as a gastroprokinetic agent represents a notable exception, likely reflecting historical nomenclature practices rather than mechanistic similarities.

Mechanistic and Regulatory Context

- In contrast, antineoplastic "mito-" agents like Mitomycin act via DNA alkylation or crosslinking .

- Regulatory Status : Mitotenamine is listed in international pharmacopeias (e.g., Japan’s Annex IA) and trade classifications (HS 293490) , affirming its approved use. Antineoplastic "mito-" agents, however, are subject to stricter regulatory scrutiny due to cytotoxicity .

Critical Notes on Discrepancies and Nomenclature

- CAS Number Conflict : erroneously assigns Mitotenamine the CAS 53-19-0, which belongs to Mitotane. Regulatory documents () confirm 7696-00-6 as the correct CAS for Mitotenamine .

- Stem Misalignment: The "mito-" stem’s association with antineoplastics (per WHO guidelines) creates confusion. Mitotenamine’s classification highlights the need for updated nomenclature frameworks to reflect therapeutic diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.